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Compound of Interest

Compound Name:
(1S,3S)-Methyl 3-

hydroxycyclohexanecarboxylate

CAS No.: 99438-47-8

Cat. No.: B2467926 Get Quote

Executive Summary
Target Molecule: (1S,3S)-Methyl 3-hydroxycyclohexanecarboxylate CAS Registry Number:

99438-47-8 (Stereoisomer specific) Role: Key chiral intermediate for Factor Xa inhibitors (e.g.,

Edoxaban) and other bioactive cyclohexyl derivatives.[1] Stereochemical Challenge:

Establishing the cis-1,3-disubstitution pattern with high enantiomeric excess (ee > 99%) and

diastereomeric ratio (dr > 95:5).

This guide details two primary synthesis pathways selected for their scalability, stereochemical

fidelity, and operational safety.

Pathway A (Biocatalytic/Chemo-enzymatic): Asymmetric Transfer Hydrogenation (ATH) or

Biocatalytic Reduction of the corresponding ketone.[1] This is the "Precision Route" for high

enantiopurity.

Pathway B (Industrial Classic): Heterogeneous Hydrogenation of Methyl 3-hydroxybenzoate

followed by Enzymatic Resolution.[1][2] This is the "Robust Route" for bulk scale-up.[1][2]

Retrosynthetic Analysis & Stereochemistry
The (1S,3S) configuration of the 1,3-disubstituted cyclohexane ring typically corresponds to the

cis-isomer (assuming standard CIP priorities where substituents > H). The thermodynamic
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stability of the cis-1,3-diequatorial conformer makes it a favorable target compared to the trans-

isomer.[2]

Figure 1: Retrosynthetic disconnection showing the two primary access points.

Pathway A: Asymmetric Transfer Hydrogenation
(ATH)[1][3][4][5][6]
This route utilizes a Ruthenium-based Noyori-Ikariya catalyst to perform an asymmetric transfer

hydrogenation on the ketone precursor.[1][2][3] This method is preferred for its atom economy

and ability to set the stereocenter directly.[2]

Mechanistic Insight
The reaction proceeds via a metal-ligand bifunctional mechanism.[1][2] The RuCl catalyst (or

its tethered analog) activates the ketone.[1] The hydride transfer typically occurs from the

formate donor to the carbonyl carbon.[2]

Stereocontrol: The chiral diamine ligand [(S,S)-TsDPEN] creates a chiral pocket that dictates

the facial selectivity of the hydride attack.

Diastereoselectivity: In cyclic ketones, the hydride delivery is often governed by a

combination of catalyst control and substrate ring conformation, typically favoring the cis-

alcohol (equatorial hydroxyl) in 1,3-systems.[2]

Experimental Protocol
Reagents:

Substrate: Methyl 3-oxocyclohexanecarboxylate (1.0 equiv)[1][2]

Catalyst: RuCl (0.5 - 1.0 mol%)[1]

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture)[2]

Solvent: Dichloromethane (DCM) or Isopropanol (IPA)[1]

Step-by-Step Methodology:
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Catalyst Preparation (In-situ):

In a dry Schlenk flask under nitrogen, charge [RuCl2(p-cymene)]2 (0.25 mol%) and (S,S)-

TsDPEN (0.5 mol%).[1]

Add dry DCM (5 mL/g substrate) and triethylamine (2.0 equiv relative to Ru).[1]

Stir at room temperature for 30 minutes to form the active 16-electron Ru-complex (deep

purple/red solution).[1]

Reaction Initiation:

Add Methyl 3-oxocyclohexanecarboxylate (1.0 equiv) to the catalyst solution.[1]

Cool the mixture to 0°C to maximize enantioselectivity.

Slowly add the Formic Acid/TEA mixture (3.0 - 5.0 equiv of formate) via syringe pump over

1 hour to control gas evolution (CO2).

Reaction Monitoring:

Warm to room temperature (20-25°C) and stir for 12-24 hours.

Monitor conversion by TLC (Hexane:EtOAc 3:1) or GC-FID.[1][2] Target >98% conversion.

Work-up:

Quench the reaction with water.[2]

Extract the aqueous layer with DCM (3x).

Wash combined organics with saturated NaHCO3 (to remove residual formic acid) and

brine.

Dry over anhydrous Na2SO4 and concentrate under reduced pressure.[2][4]

Purification:

The crude oil is typically >95% pure.[2]
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If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 10:1

to 4:1) to remove catalyst residues.

Key Parameter Table:

Parameter Specification Notes

Catalyst Loading 0.5 - 1.0 mol%

Lower loading possible (0.1%)

on scale-up with optimized

tethered catalysts.[1][2]

Temperature
0°C

25°C

Lower temp improves ee;

higher temp improves rate.[1]

[2]

Concentration 0.5 - 1.0 M
High concentration favored for

throughput.[1][2]

Yield 85 - 95%

Selectivity >95% ee, >90:10 dr
Cis isomer usually favored.[1]

[2]

Pathway B: Hydrogenation & Enzymatic Resolution
This route is the industry standard for multi-kilogram production where catalyst cost

(biocatalysis/ATH) might be a constraint or where the aromatic precursor is significantly

cheaper.

Step 1: Heterogeneous Hydrogenation
Reduction of the aromatic ring using Ruthenium on Carbon (Ru/C).[2]

Substrate: Methyl 3-hydroxybenzoate.[1][2][5][6][7][8]

Catalyst: 5% Ru/C (50% water wet).[1][2]

Conditions: 50-80 bar H2, 60-80°C, Methanol solvent.
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Outcome: Quantitative conversion to a mixture of cis and trans Methyl 3-

hydroxycyclohexanecarboxylate (typically 60:40 to 80:20 favoring cis).[1][2]

Step 2: Enzymatic Resolution (Lipase)
To isolate the pure (1S,3S) isomer from the racemic cis-mixture, a lipase-catalyzed kinetic

resolution is employed.[1] Novozym 435 (Candida antarctica Lipase B) is the gold standard.[2]

Protocol:

Setup: Dissolve the crude hydrogenation mixture (racemic cis/trans) in Diisopropyl ether

(DIPE) or MTBE.

Acyl Donor: Add Vinyl Acetate (1.0 - 2.0 equiv).[1][2]

Enzyme Addition: Add Novozym 435 (10-20 wt% relative to substrate).[1][2]

Reaction: Stir at 30-40°C.

Mechanism:[2][9][4] The lipase typically acetylates the (1R)-enantiomer faster (or (1S)

depending on specificity), leaving the desired alcohol unreacted (or vice versa).[1]

For (1S,3S): Screen to find conditions where the (1S,3S)-alcohol remains unreacted while

the (1R,3R)-alcohol is acetylated to the acetate.

Separation: Filter off the enzyme.[2] Evaporate solvent.[2][10]

Purification: Separate the unreacted (1S,3S)-alcohol from the (1R,3R)-acetate via column

chromatography or distillation.

Figure 2: Kinetic resolution workflow.

Analytical Quality Control
Validating the stereochemistry is critical.[2]

Chiral HPLC Method:

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1][2]
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Mobile Phase: n-Hexane : Isopropanol (90:10 to 95:5).[1][2]

Flow Rate: 1.0 mL/min.[2]

Detection: UV @ 210 nm.[2]

Expected Retention: The enantiomers should resolve with baseline separation. (1S,3S)

typically elutes distinctly from (1R,3R).

NMR Spectroscopy (CDCl3):

1H NMR: Diagnostic signals for the methine proton at C3 (CH-OH).

Cis (Axial H): Broad multiplet or tt (approx 3.5 - 3.7 ppm).[1]

Trans (Equatorial H): Narrower multiplet (approx 4.0 - 4.2 ppm).[1]

13C NMR: Carbonyl peak (~175 ppm), C3-OH (~65-70 ppm).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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